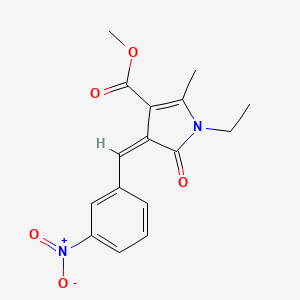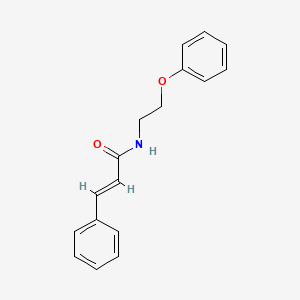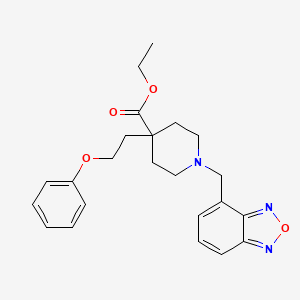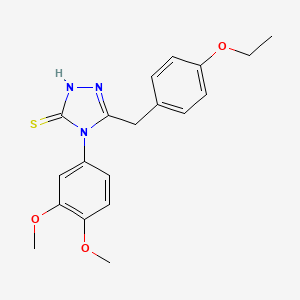
N-(1H-indol-1-ylacetyl)alanine
Vue d'ensemble
Description
N-(1H-indol-1-ylacetyl)alanine, also known as IAAla, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IAAla is a derivative of tryptophan, an essential amino acid that plays a crucial role in various physiological processes.
Mécanisme D'action
The mechanism of action of N-(1H-indol-1-ylacetyl)alanine is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. N-(1H-indol-1-ylacetyl)alanine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating antioxidant and anti-inflammatory responses. N-(1H-indol-1-ylacetyl)alanine has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Studies have shown that N-(1H-indol-1-ylacetyl)alanine can modulate various biochemical and physiological processes in the body. N-(1H-indol-1-ylacetyl)alanine has been shown to increase the levels of glutathione, an important antioxidant molecule that protects cells from oxidative damage. N-(1H-indol-1-ylacetyl)alanine has also been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(1H-indol-1-ylacetyl)alanine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-indol-1-ylacetyl)alanine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(1H-indol-1-ylacetyl)alanine is also stable and can be stored for long periods without degradation. However, N-(1H-indol-1-ylacetyl)alanine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. N-(1H-indol-1-ylacetyl)alanine is also expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for N-(1H-indol-1-ylacetyl)alanine research. One area of research is the development of N-(1H-indol-1-ylacetyl)alanine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of N-(1H-indol-1-ylacetyl)alanine-based therapies for cancer. N-(1H-indol-1-ylacetyl)alanine has also been shown to have potential in the treatment of diabetes and metabolic disorders. Further studies are needed to fully understand the mechanism of action of N-(1H-indol-1-ylacetyl)alanine and its potential therapeutic applications.
Applications De Recherche Scientifique
N-(1H-indol-1-ylacetyl)alanine has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(1H-indol-1-ylacetyl)alanine has been studied in various disease models, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. N-(1H-indol-1-ylacetyl)alanine has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-[(2-indol-1-ylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9(13(17)18)14-12(16)8-15-7-6-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIJMXANKNMVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-1-ylacetyl)alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide](/img/structure/B4774691.png)

![3-amino-N-(3,4-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4774702.png)
![2-{[5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774707.png)
![(4-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4774714.png)

![3-ethoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4774725.png)
![N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4774732.png)
![3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4774745.png)
![(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B4774752.png)

![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B4774775.png)
![1-{[4-(dimethylamino)phenyl]amino}-4,4-dimethyl-1-penten-3-one](/img/structure/B4774777.png)
